molecular formula C15H18N2O2S B8105568 N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide

Cat. No.: B8105568
M. Wt: 290.4 g/mol
InChI Key: FSRRNSLQEDUDTP-HUUCEWRRSA-N
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Description

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide (CAS: 511534-44-4), commonly abbreviated as (R,R)-MsDPEN, is a chiral sulfonamide derivative with the molecular formula C₁₅H₁₈N₂O₂S and a molecular weight of 290.38 g/mol . It is widely employed as a ligand in asymmetric catalysis and enzymatic assays, such as ELISA kits . The (R,R) configuration of its stereocenters ensures enantioselective interactions in catalytic systems, particularly in transition-metal complexes (e.g., Ru or Rh) for hydrogenation and cycloaddition reactions .

Properties

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRRNSLQEDUDTP-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Methanesulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv) as a base, dichloromethane (DCM) or 1,2-dichloroethane as solvents.

  • Temperature : 0°C to room temperature, minimizing side reactions such as epimerization.

  • Yield : 70–85% after purification via recrystallization (ethanol/water).

Mechanistic Insight : The reaction follows a nucleophilic acyl substitution mechanism. The primary amine attacks the electrophilic sulfur in methanesulfonyl chloride, with triethylamine neutralizing HCl byproduct. Steric hindrance from the diphenylethyl backbone necessitates slow reagent addition to prevent dimerization.

Industrial-Scale Production Strategies

Scalable processes prioritize cost efficiency and purity. Key adaptations include:

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and mixing, critical for exothermic sulfonylation.

  • Parameters :

    • Residence time: 10–15 minutes

    • Temperature: 5–10°C (jacketed reactors)

    • Solvent recovery: >90% via distillation.

Crystallization Optimization

  • Solvent System : Ethanol/water (7:3 v/v) at 50°C, achieving >99% enantiomeric excess (ee).

  • Yield Improvement : Seeding with crystalline nuclei reduces induction time by 40%.

Alternative Pathways and Comparative Analysis

Epoxide Amination Followed by Sulfonylation

A patent-derived method for analogous sulfonamides involves:

  • Epoxide Opening : (1R,2R)-1,2-epoxy-1,2-diphenylethane with ammonia yields the diamine intermediate.

  • Sulfonylation : Methanesulfonyl chloride in toluene at reflux (110°C).

  • Yield : 65% (two steps)

  • Purity : 98% by HPLC.

Comparison to Core Method :

ParameterCore MethodEpoxide Route
Total Yield70–85%65%
Stereochemical Purity>99% ee95–98% ee
ScalabilityHighModerate

Critical Process Parameters

Solvent Selection

  • Polar aprotic solvents (DCM, THF) : Favor faster reaction rates but require stringent moisture control.

  • Toluene : Reduces by-product formation in industrial settings.

Base Influence

  • Triethylamine vs. NaOH : Triethylamine offers superior HCl scavenging without aqueous workup, critical for moisture-sensitive intermediates.

Chiral Resolution and Starting Material Synthesis

The (1R,2R)-diamine precursor is synthesized via:

  • Sharpless Epoxidation : Styrene oxide formation followed by kinetic resolution.

  • Enzymatic Resolution : Lipase-catalyzed acetylation (95% ee, 60% yield) .

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Structure

The compound features a sulfonamide functional group attached to a diphenylethylamine structure, which is known for its biological activity. The stereochemistry (1R,2R) indicates that it has specific spatial arrangements that may influence its pharmacological properties.

Medicinal Chemistry

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide is primarily utilized in medicinal chemistry for its potential as a drug candidate. Its structural similarities to known pharmaceuticals suggest that it may exhibit:

  • Antidepressant Activity : The compound's ability to interact with neurotransmitter systems may position it as a candidate for treating mood disorders .
  • Anti-inflammatory Properties : Research indicates that sulfonamides can modulate inflammatory pathways, making this compound a potential anti-inflammatory agent .

Pharmacological Studies

Pharmacological investigations have demonstrated that this compound can serve as a valuable tool in studying various biological processes:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases .

Synthesis of Analogues

The unique structure of this compound allows it to be used as a precursor in the synthesis of analogues with modified properties. This can lead to the discovery of new compounds with enhanced efficacy or reduced side effects.

Case Study 1: Antidepressant Activity

A study conducted on various sulfonamide derivatives revealed that modifications to the diphenylethylamine backbone influenced their serotonin receptor binding affinity. This compound was among those showing promising results in preclinical models of depression.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound could reduce cytokine production in macrophages, indicating potential use as an anti-inflammatory agent. Further research is ongoing to explore its mechanism of action and therapeutic applications.

Mechanism of Action

The mechanism by which N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methanesulfonamide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide Derivatives

The structural analogs of (R,R)-MsDPEN primarily differ in the sulfonamide substituent, which modulates steric bulk, electronic properties, and solubility. Key examples include:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Compound Name (CAS) Substituent Molecular Weight (g/mol) Key Applications Stability/Storage
(R,R)-MsDPEN (511534-44-4) Methanesulfonyl 290.38 Asymmetric catalysis, ELISA kits -20°C, inert atmosphere
(R,R)-TipsDPEN (852212-92-1) 2,4,6-Triisopropylbenzenesulfonyl 500.73* High-steric-demand catalysis Typically stable at RT
N-((1R,2R)-...)-4-methylbenzenesulfonamide (144222-34-4) Tosyl (4-methylbenzenesulfonyl) 380.46 Intermediate in ligand synthesis Not specified
Trifluoromethylbenzenesulfonamide (1105576-13-3) 4-(Trifluoromethyl)benzenesulfonyl 420.45 Potential electron-deficient catalysis Dark, inert atmosphere
Pentafluorobenzenesulfonamide (922054-42-0) 2,3,4,5,6-Pentafluorobenzenesulfonyl ~500* Electron-withdrawing ligand systems Not specified

*Calculated based on molecular formulas.

Electronic and Steric Effects

  • Steric Bulk : The triisopropyl group in TipsDPEN creates a sterically congested environment, favoring enantioselectivity in bulky substrate transformations . In contrast, the smaller methanesulfonyl group in (R,R)-MsDPEN allows flexibility in smaller reaction cavities .

Enantiomeric Variations

  • (S,S)-MsDPEN (CAS: 300345-76-0) : The enantiomeric counterpart to (R,R)-MsDPEN, used in mirror-image catalytic systems.
  • Cyclohexane-Based Analogs (e.g., CAS: 122833-58-3 ): Feature a cyclohexane backbone instead of diphenylethylamine, altering conformational rigidity and chiral recognition.

Catalytic Performance

  • Hydrogenation : (R,R)-MsDPEN-Ru complexes achieve >90% enantiomeric excess (ee) in ketone hydrogenation, while TipsDPEN derivatives show superior selectivity for sterically hindered alkenes .
  • Dual Catalysis : (R,R)-MsDPEN is integrated into thermoresponsive hydrogel-supported catalysts for tandem reactions, leveraging its solubility in polar solvents .

Stability and Handling

  • (R,R)-MsDPEN requires storage at -20°C under inert conditions to prevent decomposition , whereas TipsDPEN exhibits better thermal stability at room temperature .

Biological Activity

N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide, with the CAS number 511534-44-4, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with NMDA receptors, particularly GluN2B-containing NMDA receptors, and its implications in various neurological conditions.

  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : 290.38 g/mol
  • CAS Number : 511534-44-4

Structure

The compound features a diphenylethyl group linked to a methanesulfonamide moiety, which is crucial for its biological activity. The stereochemistry at the amino group contributes to its interaction with biological targets.

NMDA Receptor Modulation

This compound has been studied for its effects on NMDA receptors, particularly the GluN2B subtype. NMDA receptors are critical for synaptic plasticity and memory function but can also contribute to excitotoxicity when overactivated.

Research indicates that this compound acts as a negative allosteric modulator of GluN2B-containing NMDA receptors. It has been shown to inhibit receptor currents significantly when applied in the dark and exhibits photodependent activity that allows for real-time modulation of receptor function.

Case Studies and Findings

  • Inhibition of GluN2B-NMDARs :
    • A study demonstrated that at a concentration of 2 μM, this compound induced approximately 77% inhibition of GluN1/GluN2B currents in mammalian cells. This inhibition was partially reversible upon exposure to UV light, indicating the compound's potential for dynamic control in therapeutic settings .
  • Dose-Response Relationships :
    • The compound exhibited an IC50 value of approximately 380 nM in inhibiting GluN1/GluN2B NMDARs under dark conditions. This potency is comparable to other known modulators, suggesting that it could serve as a valuable tool in neurological research .
  • Selectivity :
    • Selectivity studies revealed that this compound preferentially inhibits GluN1/GluN2B diheteromers over other NMDA receptor subtypes, making it a promising candidate for targeting specific pathological conditions involving these receptors .

Implications in Neurological Disorders

The modulation of GluN2B-containing NMDA receptors by this compound may have implications for treating various neurological disorders characterized by excitotoxicity:

  • Alzheimer’s Disease : Overactivation of NMDA receptors is linked to neurodegeneration in Alzheimer’s disease.
  • Parkinson’s Disease : Dysregulation of glutamatergic signaling contributes to motor dysfunction.
  • Epilepsy and Neuropathic Pain : Targeting specific receptor subtypes may help alleviate symptoms associated with these conditions.

Q & A

Basic: What are the optimal synthetic routes for preparing enantiopure N-((1R,2R)-2-Amino-1,2-diphenylethyl)methanesulfonamide?

Answer:
The synthesis typically involves chiral resolution of the (1R,2R)-enantiomer from a racemic mixture or asymmetric hydrogenation of a prochiral precursor. Key steps include:

  • Chiral Ligand Use : Catalytic hydrogenation with chiral phosphine ligands (e.g., (R,R)- or (S,S)-TipsDPEN) to ensure stereochemical control .
  • Sulfonylation : Reaction of the (1R,2R)-1,2-diphenylethylenediamine intermediate with methanesulfonyl chloride under anhydrous conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >97% purity .

Basic: How is enantiomeric purity validated for this compound?

Answer:
Enantiomeric excess (ee) is confirmed via:

  • Chiral HPLC : Using columns like Chiralpak AD-H with a hexane/isopropanol mobile phase, comparing retention times to racemic standards .
  • NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of specific proton signals (e.g., NH or aromatic Hs) to quantify ee .
  • X-ray Crystallography : Resolves absolute configuration, especially when crystallized with co-crystal formers like tartaric acid derivatives .

Advanced: How does the stereochemistry of the (1R,2R) configuration influence catalytic activity in asymmetric hydrogenation?

Answer:
The (1R,2R) configuration enhances stereoselectivity in metal-catalyzed reactions due to:

  • Ligand-Metal Coordination : The sulfonamide group stabilizes Pd or Ru catalysts (e.g., in Takasago’s amphos palladacycle systems), enabling precise substrate orientation .
  • Steric Effects : Bulky substituents (e.g., triisopropyl groups in TipsDPEN derivatives) reduce undesired side reactions by shielding one face of the catalyst .
  • Case Study : In ketone hydrogenation, (R,R)-configured ligands achieve >90% ee in product formation, outperforming (S,S) analogs .

Advanced: What analytical methods resolve contradictions in stability data under varying pH conditions?

Answer:
Contradictory stability reports (e.g., decomposition at pH <3 vs. stability at pH 5–8) are addressed by:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH in buffers (pH 1–10) and monitor degradation via LC-MS. Hydrolysis of the sulfonamide bond dominates under acidic conditions .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C, identifying pH 6–7 as optimal for long-term storage .

Advanced: How do structural modifications (e.g., trifluoromethyl vs. methylsulfonyl groups) impact biological activity?

Answer:

  • Electron-Withdrawing Effects : Trifluoromethyl groups (e.g., in 4-(trifluoromethyl)benzenesulfonamide derivatives) enhance metabolic stability but reduce solubility .
  • Case Study : Substituting methanesulfonamide with trifluoromethanesulfonamide in TRPML inhibitors increases target affinity by 10-fold due to improved hydrophobic interactions .
  • Methodology : Compare IC50 values in enzyme assays (e.g., TRPML1 inhibition) and logP measurements to correlate structure-activity relationships .

Advanced: What computational strategies predict the compound’s behavior in chiral recognition processes?

Answer:

  • Docking Simulations : Use software like AutoDock Vina to model interactions between the (1R,2R)-enantiomer and chiral receptors (e.g., cyclodextrins) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer efficiency in catalytic cycles .
  • MD Simulations : Assess conformational flexibility of the diphenylethyl backbone in solvent environments (e.g., toluene vs. DMF) .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

  • Temperature : Store at 4°C in amber vials to prevent thermal degradation and photolysis .
  • Desiccant : Include silica gel packs to mitigate hygroscopic decomposition of the sulfonamide group .
  • Inert Atmosphere : Argon or nitrogen blankets prevent oxidation of the amino group .

Advanced: How is this compound utilized in enantioselective C–C bond-forming reactions?

Answer:

  • Asymmetric Aldol Reactions : The (1R,2R)-configuration directs facial selectivity in prochiral ketone substrates, achieving >85% ee .
  • Suzuki-Miyaura Coupling : Pd complexes with this ligand enhance yields in aryl-aryl bond formation by stabilizing oxidative addition intermediates .
  • Protocol : Optimize catalyst loading (1–5 mol%) and solvent polarity (THF vs. DCM) to balance reaction rate and selectivity .

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